Ethyl phenyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75124. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

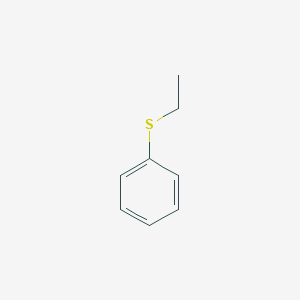

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHWKBXBXYNPCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211236 | |

| Record name | (Ethylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-38-8 | |

| Record name | Ethyl phenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Ethylthio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Ethylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (ETHYLTHIO)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV3WD52QZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Phenyl Sulfide (CAS 622-38-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenyl sulfide (B99878), with the CAS registry number 622-38-8, is an organosulfur compound belonging to the thioether (or sulfide) class. It is characterized by a sulfur atom bonded to both a phenyl group and an ethyl group.[1] This compound, also known as (ethylsulfanyl)benzene or thiophenetole, serves as a valuable building block in organic synthesis and as a representative structure for the thioether functional group, which is a significant pharmacophore in medicinal chemistry.[1][2] Thioethers are present in numerous FDA-approved drugs and are often key intermediates in the synthesis of sulfoxides and sulfones, which also exhibit a wide range of biological activities.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, spectral data, and relevance in the field of drug development.

Chemical and Physical Properties

Ethyl phenyl sulfide is a colorless to pale yellow liquid with a distinct odor.[1] It is sparingly soluble in water but demonstrates good solubility in many organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 622-38-8 | [1] |

| Molecular Formula | C₈H₁₀S | [1] |

| Molecular Weight | 138.23 g/mol | [1] |

| IUPAC Name | (ethylsulfanyl)benzene | [4] |

| Synonyms | Phenyl ethyl sulfide, Thiophenetole, (Ethylthio)benzene | [1][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 204-205 °C (lit.) | [5] |

| Density | 1.021 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n²⁰/D) | 1.566 (lit.) | [5] |

Synthesis and Reactivity

Synthesis

The most common and versatile method for synthesizing aryl alkyl thioethers like this compound is through the nucleophilic substitution reaction between a thiolate and an alkyl halide, a process analogous to the Williamson ether synthesis.[6][7] The reaction involves the deprotonation of a thiol to form a highly nucleophilic thiolate anion, which then displaces a halide from a primary alkyl halide in an Sₙ2 reaction.[7]

A typical synthetic workflow, including the subsequent oxidation reactions, is illustrated in the diagram below.

Experimental Protocol: Synthesis via S-Alkylation of Thiophenol

This protocol outlines the synthesis of this compound from thiophenol and ethyl bromide.

-

Reagents and Equipment :

-

Thiophenol

-

Ethyl bromide

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (as solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

-

-

Procedure :

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.05 eq) in water to the flask while stirring. The mixture is stirred at room temperature for 20-30 minutes to ensure complete formation of the sodium thiophenolate salt.

-

To the resulting thiophenolate solution, add ethyl bromide (1.1 eq) dropwise.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with 1M NaOH solution, water, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.[8]

-

Reactivity

The primary reactivity of the thioether functional group involves the sulfur atom's lone pairs, making it nucleophilic. The most significant reaction in the context of drug development is its oxidation. Thioethers can be selectively oxidized to form sulfoxides, and with stronger oxidizing conditions, further oxidized to sulfones.

-

Oxidation to Sulfoxide : This is a common transformation, as sulfoxides are themselves important functional groups in many pharmaceuticals. Mild and selective oxidizing agents such as sodium metaperiodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) are typically used.[9]

-

Oxidation to Sulfone : Using stronger oxidizing agents, or an excess of agents like H₂O₂, the sulfoxide can be further oxidized to the corresponding sulfone.

Experimental Protocol: Selective Oxidation to Ethyl Phenyl Sulfoxide

This protocol is adapted from a general procedure for the selective oxidation of sulfides using sodium metaperiodate.[9]

-

Reagents and Equipment :

-

This compound

-

Sodium metaperiodate (NaIO₄)

-

Methanol (B129727) or Water/Methylene (B1212753) Chloride solvent system

-

Magnetic stirrer, round-bottom flask, Büchner funnel.

-

-

Procedure :

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metaperiodate (1.05 eq) in water.

-

Cool the solution in an ice bath.

-

Add this compound (1.0 eq) to the cooled solution. If the sulfide is insoluble, a co-solvent like methanol or methylene chloride can be used to create a biphasic system.

-

Stir the reaction mixture vigorously at ice-bath temperature. The reaction is typically complete within several hours (monitor by TLC). For aryl sulfides, the reaction can often be run at room temperature.[9]

-

Upon completion, a precipitate of sodium iodate (B108269) (NaIO₃) will have formed. Filter the reaction mixture through a Büchner funnel.

-

If a co-solvent like methylene chloride was used, transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional methylene chloride.[9] If methanol was used, it can be removed under reduced pressure before an aqueous workup.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent to yield the crude ethyl phenyl sulfoxide.

-

The product can be purified by column chromatography or distillation.[9]

-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Peak Assignments and Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Reference(s) |

| ¹H NMR | - | ~7.31 - 7.14 ppm (m, 5H, Ar-H) ~2.91 ppm (q, 2H, -S-CH₂-CH₃) ~1.29 ppm (t, 3H, -S-CH₂-CH₃) | |

| ¹³C NMR | Acetone-d₆ | Aromatic C-S: ~137 ppm Aromatic C-H: ~129, 128, 125 ppm -S-C H₂-CH₃: ~26 ppm -S-CH₂-C H₃: ~15 ppm | |

| IR | - | ~3100-3000 cm⁻¹ (C-H stretch, aromatic) ~3000-2850 cm⁻¹ (C-H stretch, aliphatic) ~1600-1450 cm⁻¹ (C=C stretch, aromatic ring) ~740 & 690 cm⁻¹ (C-H oop bend, monosubstituted benzene) |

Note: Specific ¹³C NMR chemical shifts can vary slightly based on the solvent and reference. The values provided are typical for this class of compound. Full spectra are available in databases such as SpectraBase.[8]

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not a drug, its core thioether structure is a highly relevant motif in pharmaceutical science.[2] The thioether linkage provides a stable, flexible, and lipophilic spacer that can favorably influence a molecule's pharmacokinetic properties.[3]

Roles of the Thioether Moiety:

-

Direct Inclusion in APIs : The thioether group is present in a wide array of FDA-approved drugs across various therapeutic areas, including anti-infectives, cardiovascular agents, and antipsychotics.[2]

-

Metabolic Stability : Compared to esters or amides, the thioether bond is generally resistant to hydrolysis, contributing to greater metabolic stability.

-

Key Synthetic Intermediate : As demonstrated, thioethers are direct precursors to sulfoxides and sulfones. This relationship is critical, as both oxidized forms are also prevalent pharmacophores. For example, the proton-pump inhibitor class of drugs (e.g., omeprazole) features a chiral sulfoxide group, often synthesized from a thioether precursor.[2]

The logical progression from a simple thioether to more complex, biologically active molecules is a cornerstone of drug discovery.

Safety and Handling

This compound is classified as a combustible liquid. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be employed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, well-ventilated place away from heat and open flames.

Conclusion

This compound is a foundational molecule for understanding the chemistry and application of aryl alkyl thioethers. Its straightforward synthesis and predictable reactivity, particularly its oxidation to sulfoxides and sulfones, make it a valuable tool in synthetic organic chemistry. For drug development professionals, the thioether moiety it represents is a crucial component in the design of stable, effective pharmaceuticals, serving both as a direct structural element and as a key intermediate for other important sulfur-containing functional groups. A thorough understanding of its properties is therefore essential for researchers in the chemical and pharmaceutical sciences.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound(622-38-8) IR Spectrum [m.chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. This compound(622-38-8) 1H NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

(Ethylsulfanyl)benzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: (Ethylsulfanyl)benzene

(Ethylsulfanyl)benzene, also known as ethyl phenyl sulfide (B99878), is an organosulfur compound that presents a foundational structure in various chemical and pharmaceutical research areas. This guide provides an in-depth overview of its molecular characteristics, synthesis, and potential relevance in drug development.

Quantitative Data Summary

The fundamental molecular properties of (Ethylsulfanyl)benzene are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀S | [1] |

| Molecular Weight | 138.23 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 204-205 °C | [4] |

| Density | 1.021 g/mL at 25 °C | [4] |

| Refractive Index | 1.566 at 20 °C | [4] |

Experimental Protocols

The synthesis of (Ethylsulfanyl)benzene is most commonly achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This involves the S-alkylation of thiophenol with an ethyl halide.

Synthesis of (Ethylsulfanyl)benzene

Reaction Principle: The reaction proceeds via the deprotonation of thiophenol by a base to form the highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of an ethyl halide, displacing the halide and forming the thioether linkage.

General Procedure:

-

Reaction Setup: To a solution of thiophenol (1.0 equivalent) in a suitable solvent such as water or ethanol, add a base (1.1 equivalents). Common bases for this reaction include triethylamine (B128534) or potassium carbonate.

-

Addition of Alkylating Agent: To the stirring solution, add an ethyl halide (e.g., ethyl bromide or ethyl iodide) (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically stirred at room temperature for a duration of 1 to 6 hours.

-

Workup: Upon completion, the reaction mixture is diluted with an organic solvent, such as diethyl ether, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure (Ethylsulfanyl)benzene.

Characterization

Standard spectroscopic methods are employed to confirm the structure and purity of the synthesized (Ethylsulfanyl)benzene.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a triplet at approximately 1.3 ppm corresponding to the methyl protons, a quartet at around 2.9 ppm for the methylene (B1212753) protons, and a multiplet in the range of 7.2-7.4 ppm for the aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display characteristic peaks for the ethyl group carbons and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[5] Aromatic C=C stretching vibrations can be observed in the 1450-1600 cm⁻¹ region.[5]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of (Ethylsulfanyl)benzene.

References

Navigating the Solubility Landscape of Ethyl Phenyl Sulfide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl phenyl sulfide (B99878) in various organic solvents. Ethyl phenyl sulfide, a key intermediate in organic synthesis and pharmaceutical chemistry, exhibits a range of solubilities that are critical to understand for reaction optimization, purification, and formulation development. This document compiles available solubility data, details a robust experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practice.

Core Concept: Solubility of this compound

This compound ((C₆H₅)SC₂H₅) is a polar aprotic molecule. Its solubility in organic solvents is primarily governed by the principle of "like dissolves like." Solvents with similar polarity to this compound are generally effective at dissolving it. Its aromatic phenyl group and the sulfur heteroatom contribute to its specific solvation interactions.

While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively published in readily accessible literature, qualitative assessments and data from analogous compounds provide valuable insights. The following table summarizes the known and inferred solubility characteristics.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Slightly Soluble |

| Methanol | CH₃OH | High | Slightly Soluble |

| Ethanol | C₂H₅OH | High | Soluble |

| Acetone | (CH₃)₂CO | High | Soluble |

| Toluene | C₇H₈ | Low | Miscible |

| Hexane | C₆H₁₄ | Low | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Low | Soluble |

| Chloroform | CHCl₃ | Medium | Soluble |

Note: "Soluble" and "Miscible" are qualitative terms. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is adaptable for various solvents and can provide precise quantitative data.

Objective: To determine the concentration (e.g., in g/100 mL) of this compound that constitutes a saturated solution in a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with airtight caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the excess undissolved this compound to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter. The filter is crucial to remove any undissolved micro-particles.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or beaker.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to degrade or evaporate.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and to ensure no atmospheric moisture is absorbed.

-

Weigh the evaporating dish containing the dried this compound residue on an analytical balance.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent.

Calculation: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both this compound and the chosen solvent before commencing the experiment.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents and a practical framework for its experimental determination. For specific drug development and research applications, it is imperative to generate precise solubility data under the exact conditions of intended use.

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl Phenyl Sulfide

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl phenyl sulfide (B99878). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the chemical shifts, coupling constants, and signal multiplicities, supported by a standard experimental protocol and a visual representation of the molecular structure and proton relationships.

1H NMR Spectral Data of Ethyl Phenyl Sulfide

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl3) on a 400 MHz spectrometer, is summarized in the table below.[1]

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Phenyl (ortho, H-A) | ~7.31 | Multiplet | - | 2H |

| Phenyl (meta, H-B) | ~7.26 | Multiplet | - | 2H |

| Phenyl (para, H-C) | ~7.14 | Multiplet | - | 1H |

| Methylene (-CH2-) | 2.91 | Quartet | 7.4 | 2H |

| Methyl (-CH3) | 1.29 | Triplet | 7.4 | 3H |

Note: The chemical shifts for the aromatic protons are approximate and can overlap, presenting as a complex multiplet. The coupling constant for the ethyl group is a typical value for vicinal coupling in aliphatic systems and is consistent with experimental observations.[2][3]

Experimental Protocol for 1H NMR Spectroscopy

The following is a generalized protocol for the acquisition of a 1H NMR spectrum of an organic compound such as this compound.

2.1. Sample Preparation

-

Dissolution: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl3).[4] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for referencing the chemical shift scale to 0 ppm.

-

Transfer: The resulting solution is filtered through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Capping: The NMR tube is securely capped to prevent solvent evaporation.

2.2. Instrument Setup and Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz) is used for the analysis.

-

Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.

-

Acquisition Parameters: Standard 1H NMR acquisition parameters are set. This includes defining the spectral width, acquisition time, number of scans, and the pulse sequence. For a routine 1H spectrum, a simple pulse-acquire sequence is typically sufficient.

-

Data Acquisition: The 1H NMR spectrum is acquired.

2.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.

-

Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.

-

Peak Picking: The chemical shifts of the peaks are accurately determined.

-

Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to elucidate the molecular structure.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound and the distinct proton environments that give rise to the observed 1H NMR spectrum.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl phenyl sulfide (B99878). It includes a comprehensive data summary, a detailed experimental protocol for acquiring 13C NMR spectra, and a visual representation of the molecule's structure with its corresponding chemical shifts.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR chemical shifts for ethyl phenyl sulfide were recorded in acetone-d6 (B32918). The assignments are based on data reported for thioanisole (B89551) derivatives and general principles of 13C NMR spectroscopy. The chemical shifts for the aromatic carbons are designated as Cipso, Cortho, Cmeta, and Cpara, corresponding to the carbon atom directly attached to the sulfur, the adjacent carbons, the next carbons over, and the carbon at the opposite end of the ring, respectively. The ethyl group carbons are designated as Cα (the methylene (B1212753) carbon) and Cβ (the methyl carbon).

| Carbon Atom | Designation | Chemical Shift (ppm) |

| C1 | Cipso | 137.5 |

| C2, C6 | Cortho | 129.8 |

| C3, C5 | Cmeta | 128.9 |

| C4 | Cpara | 125.5 |

| Cα | -CH2- | 26.5 |

| Cβ | -CH3 | 15.0 |

Experimental Protocols

The following is a detailed methodology for the acquisition of a standard 13C NMR spectrum for a small organic molecule such as this compound.

Sample Preparation

-

Dissolution: Approximately 10-50 mg of the this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent, in this case, acetone-d6. The use of a deuterated solvent is crucial for the spectrometer's lock system.

-

Filtration (Optional): If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

-

Transfer: The solution is transferred to a standard 5 mm NMR tube.

-

Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solution to set the chemical shift reference to 0 ppm. However, modern spectrometers can reference the spectrum to the residual solvent signal.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

Insertion and Locking: The NMR tube is placed in a spinner turbine and inserted into the spectrometer's probe. The spectrometer's lock system is engaged to stabilize the magnetic field by monitoring the deuterium (B1214612) signal from the solvent.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to maximize the lock signal and achieve sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned and matched to the 13C frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is selected.

-

Pulse Width: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 200-250 ppm is set to encompass the entire range of expected 13C chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is used to allow for the relaxation of the carbon nuclei between scans.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

-

Data Acquisition: The experiment is initiated, and the free induction decay (FID) is acquired.

Data Processing

-

Fourier Transform: The acquired FID is converted from the time domain to the frequency domain via a Fourier transform.

-

Phase Correction: The resulting spectrum is manually or automatically phase corrected to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak of acetone-d6 (29.84 and 206.26 ppm) or to TMS if it was added.

-

Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.

Visualization of this compound Structure and 13C NMR Assignments

The following diagram illustrates the molecular structure of this compound with each unique carbon atom labeled with its corresponding 13C NMR chemical shift in ppm.

Caption: Molecular structure of this compound with assigned 13C NMR chemical shifts (ppm).

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Ethyl Phenyl Sulfide

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical analysis of the mass spectrometry fragmentation of ethyl phenyl sulfide (B99878) (C₈H₁₀S). Aimed at researchers, scientists, and professionals in drug development, this guide details the core fragmentation pathways under electron ionization, presents quantitative data in a structured format, and outlines the experimental methodology for acquiring such data.

Introduction

Ethyl phenyl sulfide, also known as (ethylthio)benzene, is an organosulfur compound that serves as a valuable building block in organic synthesis and is relevant in various fields, including pharmaceutical and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its identification and structural elucidation in complex mixtures. This guide focuses on the fragmentation patterns observed under electron ionization (EI), a common and highly reproducible ionization technique.

Electron Ionization Mass Spectrometry of this compound

Upon entering the mass spectrometer, this compound molecules are bombarded by a high-energy electron beam, typically at 70 electron volts (eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+) with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the high energy of the ionization process, the molecular ion is energetically unstable and undergoes a series of fragmentation reactions, producing a unique pattern of fragment ions that serves as a structural fingerprint.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a series of peaks, each representing a specific fragment ion. The relative abundance of these ions provides insight into the stability of the fragments and the preferred fragmentation pathways. The quantitative data for the major fragments are summarized in the table below.

| m/z | Relative Abundance (%) | Proposed Fragment Ion | Neutral Loss |

| 138 | 55.3 | [C₆H₅SCH₂CH₃]•+ | - |

| 110 | 100.0 | [C₆H₅SH]•+ | C₂H₄ |

| 109 | 68.9 | [C₆H₅S]+ | C₂H₅• |

| 78 | 18.5 | [C₆H₆]•+ | C₂H₄S |

| 77 | 35.1 | [C₆H₅]+ | C₂H₅S• |

| 66 | 45.8 | [C₅H₆]•+ | C₃H₄S |

| 65 | 32.4 | [C₅H₅]+ | C₃H₅S• |

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 138) proceeds through several key pathways, which are initiated by the cleavage of bonds adjacent to the sulfur atom and the aromatic ring.

The initial ionization event produces the molecular ion at m/z 138 .

One of the most prominent fragmentation routes involves the loss of an ethyl radical (•CH₂CH₃), a process known as α-cleavage, leading to the formation of the stable thiophenoxy cation at m/z 109 .

A significant rearrangement reaction, known as a McLafferty-type rearrangement, results in the elimination of a neutral ethene molecule (C₂H₄). This pathway leads to the formation of the benzenethiol (B1682325) radical cation, which is the base peak in the spectrum at m/z 110 .

Further fragmentation of the thiophenoxy cation (m/z 109) can occur through the loss of a sulfur atom, although this is less common. A more likely pathway for the formation of the phenyl cation at m/z 77 is the direct cleavage of the C-S bond in the molecular ion, expelling an ethylthio radical (•SCH₂CH₃).

The ion at m/z 78 corresponds to the benzene (B151609) radical cation, likely formed via a rearrangement and elimination of a thioethene molecule from the molecular ion.

The fragment at m/z 66 is proposed to be the cyclopentadienyl (B1206354) radical cation, formed by the loss of a CS group from the thiophenoxy cation (m/z 109) followed by rearrangement. The ion at m/z 65 represents the cyclopentadienyl cation, arising from the loss of a hydrogen atom from the m/z 66 fragment.

Figure 1. Proposed fragmentation pathway of this compound.

Experimental Protocols

The mass spectrometric data presented in this guide can be obtained using a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization source. A typical experimental protocol is as follows:

5.1. Sample Preparation A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol, at a concentration of approximately 100 µg/mL.

5.2. Gas Chromatography

-

Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

5.3. Mass Spectrometry

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

Figure 2. General workflow for GC-MS analysis.

Conclusion

The mass spectrometry of this compound under electron ionization provides a distinct and reproducible fragmentation pattern that is highly informative for its structural identification. The dominant fragmentation pathways involve a McLafferty-type rearrangement to form the base peak at m/z 110 and α-cleavage to produce a significant ion at m/z 109. A thorough understanding of these fragmentation mechanisms, coupled with standardized experimental protocols, is essential for the accurate analysis of this and related compounds in various scientific and industrial applications.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the Fourier Transform Infrared (FTIR) spectroscopy of ethyl phenyl sulfide (B99878) (C₈H₁₀S). IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the structure of molecules by measuring their absorption of infrared radiation.[1][2] For ethyl phenyl sulfide, a compound featuring both aromatic and aliphatic thioether moieties, IR spectroscopy offers a rapid and effective method for structural confirmation and purity assessment.

Molecular Structure and Vibrational Spectroscopy

This compound consists of a phenyl ring bonded to an ethyl group through a sulfur atom (a thioether linkage). The infrared spectrum of this molecule is characterized by the vibrational modes of its constituent functional groups: the aromatic ring, the aliphatic ethyl group, and the carbon-sulfur bond. Each of these groups absorbs infrared radiation at specific frequencies, corresponding to stretching and bending vibrations of the bonds.[2]

The primary vibrational modes of interest include:

-

C-H Stretching: Aromatic (sp² C-H) and aliphatic (sp³ C-H) C-H bonds have distinct stretching frequencies.

-

C=C Stretching: The stretching vibrations within the phenyl ring.

-

C-H Bending: In-plane and out-of-plane bending of the aromatic C-H bonds, which can indicate the substitution pattern of the ring.

-

CH₂ and CH₃ Bending: Vibrations associated with the ethyl group.

-

C-S Stretching: The vibration of the carbon-sulfur bond, which is characteristic of thioethers.

Experimental Protocols

Obtaining a high-quality IR spectrum is critically dependent on proper sample preparation and instrument operation.[3] For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or the neat liquid thin film method are commonly employed.

Detailed Protocol: Analysis of Liquid this compound via ATR-FTIR

This protocol is preferred for its simplicity, speed, and minimal sample volume requirement.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

This compound sample.

-

Pasteur pipette or micropipette.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes (e.g., Kimwipes).

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen if required by the instrument to minimize interference from atmospheric water and carbon dioxide.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This measures the absorbance of the ambient environment and the ATR crystal itself and will be automatically subtracted from the sample spectrum. A minimum of 64 scans is recommended for a good signal-to-noise ratio.[4]

-

-

Sample Application:

-

Using a clean pipette, place one or two drops of this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. The instrument will pass an infrared beam through the crystal, which interacts with the sample at the surface before being detected.

-

Use the same scanning parameters (e.g., number of scans, resolution) as used for the background spectrum. The typical spectral range is 4000–400 cm⁻¹.[5][6]

-

-

Data Processing and Cleaning:

-

After the scan is complete, clean the sample from the ATR crystal using a lint-free wipe and appropriate solvent.

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Perform any necessary baseline corrections or smoothing using the spectrometer's software.

-

Data Presentation: IR Absorption Bands of this compound

The following table summarizes the characteristic infrared absorption bands for this compound. The fingerprint region, typically below 1500 cm⁻¹, contains a complex series of absorptions that are unique to the molecule as a whole.[7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3055 - 3080 | Weak | C-H Stretching | Aromatic (sp² C-H) |

| 2850 - 2980 | Medium | C-H Stretching | Aliphatic (sp³ C-H) |

| 1580 - 1585 | Medium | C=C Stretching | Aromatic Ring |

| 1475 - 1485 | Medium | C=C Stretching | Aromatic Ring |

| 1440 - 1450 | Medium | CH₂ Scissoring (Bending) | Ethyl Group |

| ~1375 | Weak | CH₃ Symmetric Bending | Ethyl Group |

| 1000 - 1250 | Medium | C-H In-plane Bending | Aromatic Ring |

| 680 - 770 | Strong | C-H Out-of-plane Bending | Aromatic Ring |

| 600 - 800 | Weak-Medium | C-S Stretching | Thioether (C-S) |

Note: Peak positions and intensities are approximate and can be influenced by the sample's physical state and the specific instrumentation used.

Mandatory Visualizations

Diagrams created using the DOT language provide clear visual representations of workflows and molecular relationships.

Caption: Logical workflow for the FTIR analysis of a liquid sample.

Caption: Correlation of functional groups to IR absorption regions.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. By following standardized experimental protocols, researchers can obtain high-quality spectra that reveal the key structural features of the molecule. The characteristic absorption bands for aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-S thioether linkage provide a unique spectral fingerprint, enabling unambiguous identification and quality control in research and industrial settings.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. benchchem.com [benchchem.com]

- 4. Fourier transform infrared (FTIR) spectroscopy assay [assay-protocol.com]

- 5. journals.iau.ir [journals.iau.ir]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

Safety data sheet for ethyl phenyl sulfide

An In-depth Technical Guide to the Safety Data for Ethyl Phenyl Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for ethyl phenyl sulfide (CAS No. 622-38-8), also known as (ethylthio)benzene. The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1] It is characterized by the presence of an ethyl group and a phenyl group attached to a sulfur atom.[1] While moderately soluble in organic solvents, it has low solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H10S | [2][3][4] |

| Molecular Weight | 138.23 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow, clear liquid | [4][5] |

| Boiling Point | 204-205 °C | [6][7][8] |

| Flash Point | 73 °C (163 °F) | [7][9] |

| Density | 1.021 g/mL at 25 °C | [6][10] |

| Refractive Index | 1.566 (at 20 °C, D-line) | [6] |

| Purity | >98.0% (GC) | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[11] The primary hazards associated with this compound are its combustibility and its potential to cause irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [5][11][12] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [8][13] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [8] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [8] |

Hazard Pictogram:

-

Exclamation Mark (GHS07)[8]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[11] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Wash skin thoroughly after handling.[13] Wear protective gloves, eye protection, and face protection.[5][13]

-

Response: If on skin, wash with plenty of water.[5] If skin irritation occurs, get medical advice/attention.[13] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

Storage: Store in a well-ventilated place. Keep cool.[5][11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[11][13]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[11][14] However, based on its classification, it is known to be an irritant.

Acute Toxicity:

-

Dermal: No specific data is available.

-

Inhalation: May cause respiratory irritation.[8]

Carcinogenicity:

There is no information available to indicate that this compound or any of its components are carcinogenic.[11][13]

Experimental Protocols for Hazard Determination

The hazard classifications listed in the Safety Data Sheets are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Flash Point Determination

The flash point of a combustible liquid like this compound is likely determined using a standardized method such as the Pensky-Martens Closed Cup Tester (e.g., ASTM D93) or a similar method that aligns with international standards. The general workflow involves heating the sample in a closed cup and introducing an ignition source at regular temperature intervals to determine the lowest temperature at which the vapors ignite.

Caption: Workflow for Flash Point Determination.

In Vitro Skin Irritation Testing (OECD 439)

The skin irritation potential of this compound is likely assessed using an in vitro method following OECD Guideline 439.[3][5][7][10] This test utilizes a reconstructed human epidermis (RhE) model to predict the skin irritation potential of a chemical.

The core principle of this method is to assess cell viability in the RhE tissue after exposure to the test chemical.[3] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[7]

Caption: OECD 439 In Vitro Skin Irritation Workflow.

Acute Eye Irritation/Corrosion Testing (OECD 405)

The potential for this compound to cause serious eye irritation is likely determined based on data from a study following OECD Guideline 405.[2][6][8][11][13] This test is typically conducted in vivo using albino rabbits.

The test substance is applied to one eye of the animal, with the other eye serving as a control.[8] The eyes are then examined for signs of irritation, such as corneal opacity, iritis, and conjunctival redness and swelling, at specific time points.[8]

Caption: OECD 405 Acute Eye Irritation Logical Flow.

Signaling Pathways and Mechanism of Toxicity

Currently, there is no specific information available in the public domain detailing the signaling pathways or the precise molecular mechanisms of toxicity for this compound. The general classification as an irritant suggests that its mode of action likely involves direct damage to the cells and tissues it comes into contact with, leading to an inflammatory response.

For sulfides in general, high concentrations of hydrogen sulfide, a related sulfur-containing compound, are known to inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, which can lead to cellular hypoxia and death.[15] However, it is not known if this compound acts through a similar mechanism. Further research is required to elucidate the specific toxicological pathways of this compound.

Handling, Storage, and First Aid

Handling:

-

Use in a well-ventilated area.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Keep away from ignition sources.[11]

-

Avoid contact with skin and eyes.[16]

-

Wash hands thoroughly after handling.[16]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][14]

-

Keep away from heat, sparks, and flame.[11]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[11][14]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[11]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.[16]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[11]

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[11] Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[11]

Disposal Considerations

Disposal of this compound must be in accordance with federal, state, and local environmental control regulations.[11] It is the responsibility of the waste generator to properly classify the waste.

This guide is intended to provide key safety information for this compound. It is essential to consult the full Safety Data Sheet (SDS) from the supplier before use and to follow all institutional safety protocols.

References

- 1. CAS 622-38-8: this compound | CymitQuimica [cymitquimica.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 7. mbresearch.com [mbresearch.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. acri.gov.tw [acri.gov.tw]

- 10. siesascs.edu.in [siesascs.edu.in]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 14. fishersci.com [fishersci.com]

- 15. Hydrogen Sulfide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. oecd.org [oecd.org]

An In-depth Technical Guide to the Safe Handling and Storage of Ethyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling and storage of ethyl phenyl sulfide (B99878) (CAS No. 622-38-8). Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the chemical.

Hazard Identification and Classification

Ethyl phenyl sulfide is classified as a combustible liquid that can cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation |

Source: GHS classification data compiled from multiple sources.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₁₀S |

| Molecular Weight | 138.23 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 204-205 °C |

| Density | 1.021 g/mL at 25 °C |

| Refractive Index | 1.5640-1.5680 @ 20 °C |

| Storage Temperature | 2-8 °C (recommended) |

Source: Data compiled from multiple chemical suppliers.[1][3][4]

Handling Precautions

Proper handling of this compound is essential to minimize exposure and prevent accidents.

3.1. Personal Protective Equipment (PPE)

| PPE | Specifications |

| Eye/Face | Wear safety glasses with side-shields or chemical goggles conforming to EN166 or OSHA 29 CFR 1910.133.[5] |

| Skin | Wear protective gloves (e.g., nitrile rubber), and a lab coat.[5] |

| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[1] |

3.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Ensure eyewash stations and safety showers are readily accessible.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6]

3.3. General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mist.[6]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage Requirements

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous situations.

4.1. Storage Conditions

| Condition | Requirement |

| Temperature | Store in a cool place.[5] Recommended storage temperature is 2-8 °C.[3] |

| Ventilation | Store in a well-ventilated place.[5] |

| Container | Keep container tightly closed in a dry place.[1][5] Containers that are opened must be resealed.[1] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[5] |

4.2. Incompatible Materials

Store this compound separately from the following incompatible materials to avoid dangerous reactions:[5]

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Strong reducing agents

Emergency Procedures

In the event of an emergency, follow these procedures.

5.1. First Aid Measures

| Exposure | First Aid Protocol |

| Eye | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5] |

| Skin | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[5] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][5] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Get medical attention.[1][5] |

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5]

-

Specific Hazards: The material is combustible, and containers may explode when heated.[5] Hazardous decomposition products include carbon oxides and sulfur oxides.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

5.3. Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[5] Use personal protective equipment.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][6]

-

Containment and Cleanup: Absorb the spillage with inert material (e.g., sand, silica (B1680970) gel, universal binder) and place it in a suitable, closed container for disposal.[5] Use non-sparking tools.[5]

Experimental Protocols and Workflows

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

Logical Relationship for Storage Precautions

Caption: Key storage precautions for this compound.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. (Ethylthio)benzene | C8H10S | CID 12144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 622-38-8 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Reactivity of Ethyl Phenyl Sulfide with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenyl sulfide (B99878) (C₆H₅SC₂H₅) is an organosulfur compound that serves as a versatile building block in organic synthesis. Its reactivity towards electrophiles is characterized by two primary sites of attack: the sulfur atom and the aromatic ring. This technical guide provides an in-depth analysis of these reactions, including oxidation of the sulfur center and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic visualizations are presented to offer a comprehensive resource for professionals in research and drug development.

Introduction

The dual reactivity of ethyl phenyl sulfide makes it a valuable synthon in the preparation of a wide array of functionalized molecules. The lone pairs on the sulfur atom render it nucleophilic and susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized congeners are important structural motifs in many pharmaceutical compounds.[1] Concurrently, the ethylthio group acts as an activating, ortho-, para- directing substituent for electrophilic aromatic substitution (EAS) reactions on the phenyl ring.[2][3] Understanding and controlling the chemoselectivity of these reactions is paramount for its effective utilization in synthetic chemistry.

Reactivity at the Sulfur Atom: Oxidation

The oxidation of this compound proceeds in a stepwise manner, first to ethyl phenyl sulfoxide and subsequently to ethyl phenyl sulfone. The choice of oxidant and reaction conditions dictates the final product.[1]

Oxidation to Ethyl Phenyl Sulfoxide

Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents. A common and environmentally benign method involves the use of hydrogen peroxide in glacial acetic acid.[4] This reaction is typically performed at room temperature and proceeds with high selectivity and yield.

Table 1: Quantitative Data for the Oxidation of this compound to Ethyl Phenyl Sulfoxide

| Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H₂O₂ (30%) | None | Glacial Acetic Acid | Room Temp. | 4 | 95 | [4] |

| m-CPBA | None | Dichloromethane (B109758) | 0 | 2 | >90 | General knowledge |

| NaIO₄ | None | Methanol/Water | Room Temp. | 3 | High | General knowledge |

Oxidation to Ethyl phenyl sulfone

More vigorous oxidation conditions or an excess of the oxidizing agent will lead to the formation of ethyl phenyl sulfone. Hydrogen peroxide can also be employed for this transformation, often at elevated temperatures or with the use of a catalyst.

Table 2: Quantitative Data for the Oxidation of this compound to Ethyl Phenyl Sulfone

| Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H₂O₂ (30%, xs) | Na₂WO₄ | Ethanol/Water | Reflux | 5 | High | General knowledge |

| KMnO₄ | None | Acetic Acid | Room Temp. | 2 | High | General knowledge |

| Oxone® | None | Methanol/Water | Room Temp. | 3 | High | [5] |

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The ethylthio (-SEt) group is an activating substituent that directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring.[2][3] This is due to the ability of the sulfur atom's lone pairs to donate electron density into the ring through resonance, which stabilizes the arenium ion intermediate formed during the substitution.

Halogenation

The bromination of thioanisole (B89551) (mthis compound), a close analog of this compound, has been shown to be highly regioselective for the para position.[6][7]

Table 3: Quantitative Data for the Bromination of Thioanisole

| Halogenating Agent | Catalyst | Solvent | Temperature (°C) | ortho:para Ratio | Total Yield (%) | Reference |

| Br₂ | None | Dichloromethane | 50 | Predominantly para | 78 | [6] |

| Br₂ | Boron trifluoride | None | 50 | Predominantly para | 76.2 | [6] |

Friedel-Crafts Reactions

The Friedel-Crafts acylation of thioanisole with acetic anhydride (B1165640) has been studied and shows a strong preference for the para isomer.[8]

Table 4: Quantitative Data for the Friedel-Crafts Acylation of Thioanisole

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | ortho:para Ratio | Total Yield (%) | Reference |

| Acetic Anhydride | Amberlyst-15 | Ethylene chloride | 70 | Predominantly para | High | [8] |

| Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | Predominantly para | High | [4] |

The Friedel-Crafts alkylation of this compound is expected to yield a mixture of ortho and para substituted products. However, this reaction is often complicated by polyalkylation and carbocation rearrangements.[2]

Experimental Protocols

General Procedure for the Oxidation of this compound to Ethyl Phenyl Sulfoxide[4]

-

To a solution of this compound (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the solution with aqueous NaOH (4 M).

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

General Procedure for the Friedel-Crafts Acylation of this compound[4]

-

To a suspension of anhydrous aluminum chloride (1.1 equiv) in dichloromethane, cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equiv) dropwise.

-

After stirring for 10 minutes, add a solution of this compound (1.0 equiv) in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.

-

Filter and remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Mechanistic Pathways and Workflows

The following diagrams illustrate the key mechanistic pathways and experimental workflows described in this guide.

Figure 1: General mechanism for electrophilic aromatic substitution on this compound.

Figure 2: Experimental workflow for the oxidation of this compound.

References

- 1. brocku.scholaris.ca [brocku.scholaris.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scispace.com [scispace.com]

- 5. Buy 4-Bromothioanisole | 104-95-0 [smolecule.com]

- 6. CN1186319C - Process for producing 4-bromothioanisole - Google Patents [patents.google.com]

- 7. US7041853B2 - Process for producing 4-bromothioanisole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Thiophenetole synonyms and alternative names

An In-depth Technical Guide to Thiophenol (Benzenethiol)

This technical guide provides a comprehensive overview of Thiophenol, also known as Benzenethiol (B1682325) or Phenyl Mercaptan. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical properties, key reactions, and applications in pharmaceutical synthesis.

Nomenclature and Identification

Thiophenol is an organosulfur compound and the simplest aromatic thiol.[1] It is a colorless liquid with a notoriously strong and unpleasant odor.[1][2] The name "Thiophenetole" is likely a less common or erroneous name for Thiophenol.

Below is a table summarizing the various synonyms and identifiers for this compound.

| Identifier Type | Value | Citation |

| Preferred IUPAC Name | Benzenethiol | [2] |

| Common Synonyms | Thiophenol, Phenyl mercaptan, Mercaptobenzene, Phenylthiol | [1][2][3] |

| CAS Number | 108-98-5 | [3][4] |

| Molecular Formula | C₆H₅SH | [4] |

| Molecular Weight | 110.18 g/mol | [4] |

| InChI Key | RMVRSNDYEFQCLF-UHFFFAOYSA-N | [4] |

| SMILES | Sc1ccccc1 | [4] |

Physicochemical Properties

Thiophenol exhibits distinct physical and chemical properties that are crucial for its handling and application in various chemical syntheses.

| Property | Value | Citation |

| Appearance | Colorless liquid with a repulsive, garlic-like odor | [2][5] |

| Melting Point | -15 °C | [4] |

| Boiling Point | 169 °C | [4] |

| Density | 1.073 g/mL at 25 °C | [4] |

| Vapor Pressure | 1.4 mmHg at 20 °C | [4] |

| Acidity (pKa) | 6.62 in H₂O | [1] |

| Solubility in Water | 835 mg/L at 25 °C | [2] |

| Refractive Index | n20/D 1.588 | [4] |

| Flash Point | 56 °C | [1] |

Key Chemical Reactions and Experimental Protocols

Thiophenol's reactivity is centered around the sulfhydryl (-SH) group, making it a versatile reagent in organic synthesis. Key reactions include its acidic behavior, nucleophilic alkylation, and oxidation to form disulfides.

Acidity and Thiophenolate Formation

Thiophenol is significantly more acidic than phenol.[1] Treatment with a strong base, such as sodium hydroxide, results in the formation of the sodium thiophenolate salt (PhSNa), a potent nucleophile.[1]

Caption: Formation of Sodium Thiophenolate.

Alkylation Reactions

The thiophenolate anion is highly nucleophilic and readily undergoes alkylation. For instance, reaction with methyl iodide yields methyl phenyl sulfide (B99878) (thioanisole).[1] Thiophenol also participates in Michael additions to α,β-unsaturated carbonyl compounds.[1]

This protocol describes a solvent-free Michael addition.

-

Materials : Methyl vinyl ketone, Thiophenol.

-

Procedure : In a reaction vessel, mix methyl vinyl ketone (1 mmol) and thiophenol (2 mmol). Stir the mixture at approximately 30 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The resulting Michael adduct can be isolated with high yield.[6]

Caption: Michael Addition of Thiophenol.

Oxidation to Diphenyl Disulfide

Thiophenols are easily oxidized to form diphenyl disulfide, particularly in the presence of a base.[1] This reaction can be achieved using various oxidizing agents, including oxygen, hydrogen peroxide, and iodine.[1][7]

This procedure outlines the synthesis of diphenyl disulfide using hydrogen peroxide in trifluoroethanol.

-

Materials : Benzenethiol (thiophenol), 30% aqueous hydrogen peroxide, trifluoroethanol, ice bath, magnetic stirrer, round-bottom flask, addition funnel, Büchner funnel.[8]

-

Procedure :

-

In a 100-mL round-bottomed flask equipped with a magnetic stirrer, place 11.0 g (0.1 mol) of benzenethiol and 50 mL of trifluoroethanol.[8]

-

Cool the mixture in an ice bath while stirring.[8]

-

Add 12.5 mL (0.11 mol) of 30% aqueous hydrogen peroxide dropwise over 15 minutes using an addition funnel.[8]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[8]

-

The diphenyl disulfide will precipitate. Collect the solid product by filtration using a Büchner funnel and dry under vacuum.[8]

-

Caption: Oxidation of Thiophenol.

Applications in Drug Development

Thiophenol serves as a critical intermediate in the synthesis of various pharmaceuticals, including sulfonamides and antifungal agents.[1][3] Its unique reactivity allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[3]

Precursor to Antifungal Agents

Thiophenol derivatives are key components in the synthesis of antifungal drugs such as butoconazole (B1668104) and the organomercury compound merthiolate (thiomersal).[1][9]

The general mechanism of action for imidazole (B134444) antifungal agents like butoconazole involves the inhibition of the enzyme lanosterol (B1674476) 14-alpha demethylase.[10] This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[10] By disrupting ergosterol synthesis, these drugs compromise the integrity of the fungal cell membrane, leading to cell lysis.[10]

Caption: Role of Thiophenol in Antifungal Drug Synthesis and Mechanism.

Safety and Handling

Thiophenol is a highly toxic and flammable compound.[5] It is corrosive and can cause severe irritation to the eyes, skin, and respiratory tract.[11] Inhalation or absorption through the skin can be fatal.[5] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and eye protection, must be worn.[11] Thiophenol is typically supplied under a nitrogen atmosphere to prevent oxidation.[5]

References

- 1. Thiophenol - Wikipedia [en.wikipedia.org]

- 2. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. チオフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. PHENYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medkoo.com [medkoo.com]

- 10. SMPDB [smpdb.ca]

- 11. chembk.com [chembk.com]